1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol It is characterized by the presence of a benzotriazole ring substituted with a phenylsulfanylprop-1-en-1-yl group
Preparation Methods
The synthesis of 1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable phenylsulfanylprop-1-en-1-yl precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
1-[(Z)-1-Phenylsulfanylprop-1-enyl]benzotriazole: Similar in structure but may differ in reactivity and applications.
1-(Phenylthio)-1-propen-1-ylbenzotriazole: Another related compound with distinct chemical properties and uses.
This compound stands out due to its unique combination of a benzotriazole ring and a phenylsulfanylprop-1-en-1-yl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-[(Z)-1-phenylsulfanylprop-1-enyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-2-15(19-12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h2-11H,1H3/b15-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENGOXILDBGNJP-LXOGZNDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/N1C2=CC=CC=C2N=N1)\SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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